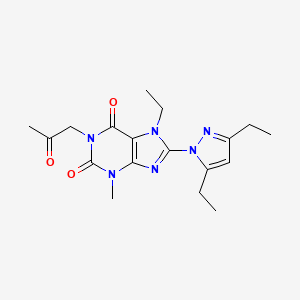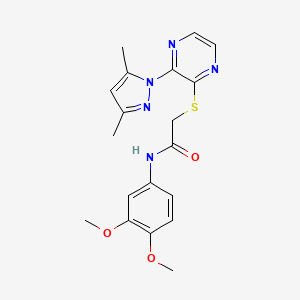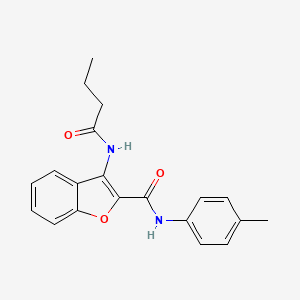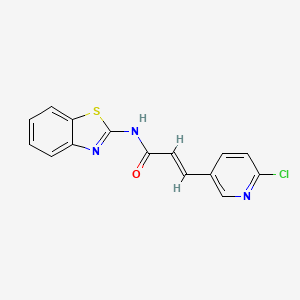![molecular formula C15H14F2N4O2 B2378383 1-(7-(4-(ジフルオロメトキシ)フェニル)-5-メチル-4,7-ジヒドロ-[1,2,4]トリアゾロ[1,5-a]ピリミジン-6-イル)エタノン CAS No. 725217-29-8](/img/structure/B2378383.png)
1-(7-(4-(ジフルオロメトキシ)フェニル)-5-メチル-4,7-ジヒドロ-[1,2,4]トリアゾロ[1,5-a]ピリミジン-6-イル)エタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(7-(4-(Difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a useful research compound. Its molecular formula is C15H14F2N4O2 and its molecular weight is 320.3. The purity is usually 95%.
BenchChem offers high-quality 1-(7-(4-(Difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(7-(4-(Difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗癌活性
TPsとその誘導体は、腫瘍学の分野で有望な結果を示しています . これらは抗癌作用を示すことが判明しており、新しい抗癌剤の開発のための潜在的な候補となっています .
抗菌活性
TPsは、顕著な抗菌作用を示しています . 例えば、いくつかの6-アリール置換-3-[2-(4-置換フェニル)プロパン-2-イル]-7H-[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアジンは、E. coli、S. aureus、P. aeruginosa、B. subtilis、Rhizopus oryzae、A. fumigatus、A. nigerおよびT. mentagrophytes に対して抗菌活性を示しています。
抗真菌活性
抗菌特性に加えて、TPsは抗真菌活性も示します . これは、新しい抗真菌剤の開発のための潜在的な候補となっています .
抗ウイルス活性
TPsは、抗ウイルス作用を持つことが判明しています . これは、新しい抗ウイルス薬の開発に使用できることを示唆しています .
抗炎症および鎮痛作用
TPsは、抗炎症作用と鎮痛作用を示しています . これは、新しい抗炎症薬および鎮痛剤の開発のための潜在的な候補となっています .
循環器系アプリケーション
TPsは、循環器系の病気の治療に使用されてきました . そのユニークな特性により、新しい循環器系薬の開発のための潜在的な候補となっています .
2型糖尿病の治療
TPsは、2型糖尿病の治療に使用されてきました . そのユニークな特性により、2型糖尿病の治療のための新しい薬の開発のための潜在的な候補となっています .
過増殖性疾患の治療
TPsは、過増殖性疾患の治療に使用されてきました . そのユニークな特性により、これらの疾患の治療のための新しい薬の開発のための潜在的な候補となっています .
作用機序
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as inhibitors for various targets including rorγt, phd-1, jak1, and jak2 . These targets play crucial roles in various biological processes, including immune response regulation (RORγt), oxygen sensing (PHD-1), and signal transduction (JAK1 and JAK2).
Mode of Action
Similar compounds have been shown to bind allosterically at the interface between protein subunits . This binding can destabilize the protein complex, potentially altering its function.
特性
IUPAC Name |
1-[7-[4-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N4O2/c1-8-12(9(2)22)13(21-15(20-8)18-7-19-21)10-3-5-11(6-4-10)23-14(16)17/h3-7,13-14H,1-2H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPMVBKMFRZJIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC(F)F)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-[(thiophene-2-carbonyl)-amino]-benzoic acid](/img/structure/B2378302.png)
![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2378303.png)
![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2378305.png)
![1-(benzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2378306.png)
![1,3-dimethyl-6-propyl-5-(propylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378307.png)
![(3-(dimethylamino)phenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2378308.png)

![tert-butyl 3-{[(pyridin-4-yl)methyl]amino}propanoate](/img/structure/B2378314.png)
![1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride](/img/structure/B2378315.png)



![1,3,6,7-tetramethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2378323.png)
